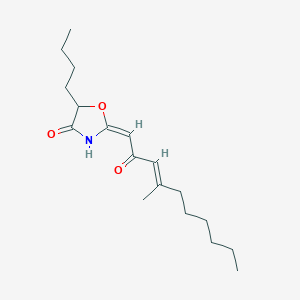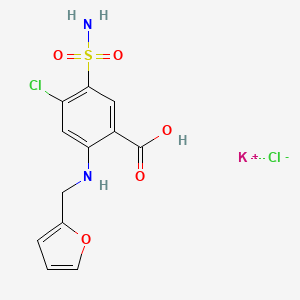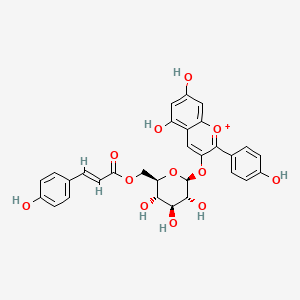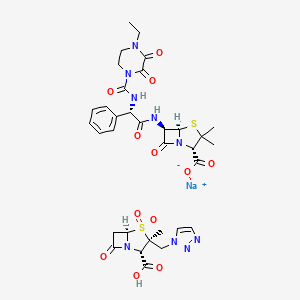
Stagonolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stagonolide is a natural product found in Stagonospora cirsii with data available.
Applications De Recherche Scientifique
Phytotoxic Properties and Potential as a Mycoherbicide
Stagonolide, a phytotoxic metabolite produced by the fungal pathogen Stagonospora cirsii, shows promise as a potential mycoherbicide for controlling perennial weeds like Cirsium arvense. Research has found that stagonolide and its variants (B-F) have differing effects on various plants, with stagonolide showing high toxicity to Cirsium arvense and weaker toxicity to other plants and protozoans. This selectivity in toxicity makes stagonolide a candidate for the development of targeted herbicides (Evidente et al., 2008).
Structural Activity Relationships and Herbicidal Potential
In another study, the structural activity relationships of stagonolides were analyzed, revealing the importance of specific structural features in their biological activity. This includes the oxidation state of certain functional groups, which affects their phytotoxicity and potential as a natural herbicide. These findings can aid in the rational design of new herbicides based on stagonolide structures (Dalinova et al., 2021).
Synthesis and Modification for Bioactivity
Research has also focused on the synthesis and structural revision of various stagonolides, such as stagonolide D, E, and F. These studies are crucial for understanding the molecular architecture of stagonolides and for the development of efficient synthetic routes. Such synthetic approaches can facilitate the production of stagonolides and their derivatives for further biological testing and potential agricultural applications (Vadhadiya et al., 2012); (Sabitha et al., 2010).
Propriétés
Nom du produit |
Stagonolide |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2R,3R,5E)-3-hydroxy-2-propyl-3,7,8,9-tetrahydro-2H-oxecine-4,10-dione |
InChI |
InChI=1S/C12H18O4/c1-2-6-10-12(15)9(13)7-4-3-5-8-11(14)16-10/h4,7,10,12,15H,2-3,5-6,8H2,1H3/b7-4+/t10-,12+/m1/s1 |
Clé InChI |
LGMKFKSSLVELLO-STBQQDIQSA-N |
SMILES isomérique |
CCC[C@@H]1[C@H](C(=O)/C=C/CCCC(=O)O1)O |
SMILES canonique |
CCCC1C(C(=O)C=CCCCC(=O)O1)O |
Synonymes |
stagonolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



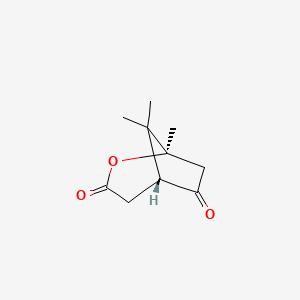
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)
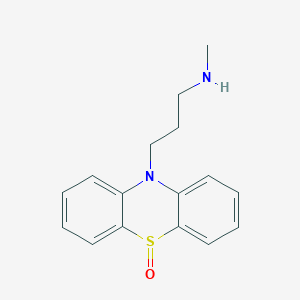
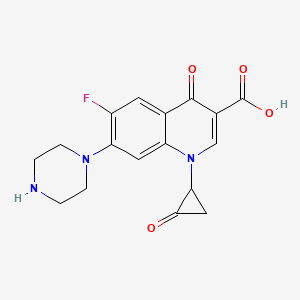
![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)

